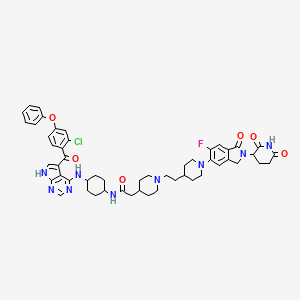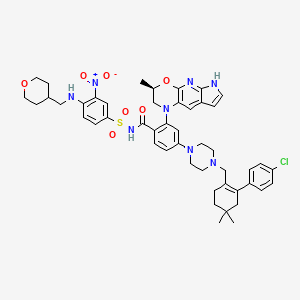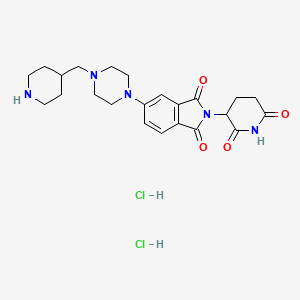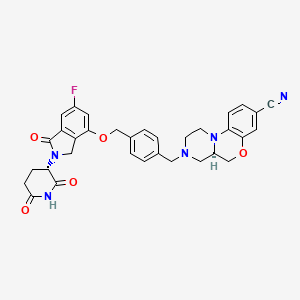![molecular formula C20H12O B12384900 Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
Benzo[pqr]tetraphen-3-ol-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[pqr]tetraphen-3-ol-13C6 is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is a derivative of Benzo[pqr]tetraphen-3-ol, where six carbon atoms are replaced with carbon-13 isotopes. Stable isotopes like carbon-13 are often used in scientific research as tracers for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[pqr]tetraphen-3-ol-13C6 involves the incorporation of carbon-13 labeled precursors into the molecular structure of Benzo[pqr]tetraphen-3-ol. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications. The production process is carried out under controlled conditions to maintain the integrity of the carbon-13 label .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[pqr]tetraphen-3-ol-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Benzo[pqr]tetraphen-3-ol-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to track the fate of carbon atoms in complex reactions.
Biology: Employed in metabolic studies to understand the pathways and transformations of carbon-containing compounds.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to trace the movement and degradation of pollutants
Mécanisme D'action
The mechanism of action of Benzo[pqr]tetraphen-3-ol-13C6 is primarily related to its role as a tracer. The carbon-13 label allows researchers to track the compound’s movement and transformations within biological systems or chemical reactions. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[pqr]tetraphen-3-ol: The non-labeled version of the compound.
Benzo[pqr]tetraphen-3-ol-2H: A deuterium-labeled version where hydrogen atoms are replaced with deuterium.
Benzo[pqr]tetraphen-3-ol-15N: A nitrogen-15 labeled version where nitrogen atoms are replaced with nitrogen-15
Uniqueness
Benzo[pqr]tetraphen-3-ol-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in tracing and quantitation studies. The carbon-13 isotope is non-radioactive and stable, making it safe for use in various research applications. Its incorporation into the molecular structure allows for precise tracking of carbon atoms, which is not possible with non-labeled or other isotope-labeled versions .
Propriétés
Formule moléculaire |
C20H12O |
|---|---|
Poids moléculaire |
274.26 g/mol |
Nom IUPAC |
benzo[a]pyren-3-ol |
InChI |
InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H/i1+1,2+1,3+1,4+1,13+1,15+1 |
Clé InChI |
SPUUWWRWIAEPDB-CJTPAZRRSA-N |
SMILES isomérique |
C1=CC2=C3C(=C[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]24)C=CC5=C(C=CC1=C53)O |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)



![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)

![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)


![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)


